3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide
Description
3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide is a chemical compound with the molecular formula C12H15ClN2O2 and a molecular weight of 254.72 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-[[(2-chloroacetyl)amino]methyl]-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-15(2)12(17)10-5-3-4-9(6-10)8-14-11(16)7-13/h3-6H,7-8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJGVAWPRAMUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Considerations and Synthetic Challenges
3-[(2-Chloroacetamido)methyl]-N,N-dimethylbenzamide features a benzamide core substituted with a dimethylamino group at the amide nitrogen and a chloroacetamido-methyl moiety at the benzene ring’s third position. The compound’s synthesis requires precise regioselectivity to install the chlorinated acetamide side chain while maintaining the stability of the dimethylbenzamide framework. Key challenges include:
- Regioselective introduction of the chloroacetamido-methyl group without side reactions at other positions.
- Compatibility of reaction conditions with acid-labile functional groups, particularly the dimethylamide moiety.
- Purification challenges due to polar byproducts arising from incomplete chloroacetylation or over-chlorination.
Retrosynthetic Analysis and Pathway Design
Disconnection of the Chloroacetamido Side Chain
The target molecule can be dissected into two primary fragments:
- N,N-Dimethylbenzamide backbone
- Chloroacetamido-methyl substituent
This disconnection suggests a convergent synthesis strategy where the benzamide intermediate is functionalized with the chloroacetamide group via alkylation or acylation.
Stepwise Synthesis Routes
Route 1: Direct Chloroacetylation of a Preformed Amine Intermediate
Synthesis of 3-(Aminomethyl)-N,N-Dimethylbenzamide
A three-step sequence derived from analogous benzamide syntheses:
- Nitration : Methyl 3-methylbenzoate is nitrated to introduce a nitro group at the 2-position.
- Amidation : Reaction with dimethylamine in lower alcohols (e.g., methanol) at 60–65°C yields 3-methyl-2-nitro-N,N-dimethylbenzamide.
- Reduction : Catalytic hydrogenation or Fe/HCl-mediated reduction converts the nitro group to an amine, producing 3-(aminomethyl)-N,N-dimethylbenzamide.
Critical Parameters :
- Solvent selection : Methanol optimizes amidation yield (95.3% reported in analogous systems).
- Reduction conditions : Fe/HCl in aqueous medium at 70–75°C achieves 96.2% yield for aminobenzamide intermediates.
Chloroacetylation of the Primary Amine
The amine intermediate reacts with chloroacetyl chloride under Schotten-Baumann conditions:
- Base : Aqueous NaOH (10% w/w) maintains pH 10–12 to minimize hydrolysis.
- Solvent : Dichloromethane facilitates phase separation and product isolation.
- Stoichiometry : 1.2 equivalents of chloroacetyl chloride ensures complete conversion.
Typical Protocol :
# Example reaction setup for chloroacetylation (adapted from )
Add 3-(aminomethyl)-N,N-dimethylbenzamide (1.0 mol) to dichloromethane (300 mL).
Cool to 0–5°C.
Slowly add chloroacetyl chloride (1.2 mol) diluted in DCM (50 mL) over 2 h.
Stir at 55–60°C for 30 min.
Adjust pH to 10–12 with 10% NaOH, extract organic phase, and concentrate.
Recrystallize from ethanol to obtain pure product.
Yield Optimization :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Reaction Temperature | 55–60°C | +15% vs. RT |
| Chloroacetyl Chloride Equiv. | 1.2–1.5 | Max at 1.2 |
| pH Control | 10–12 | Prevents hydrolysis |
Route 2: Tandem Alkylation-Acylation Strategy
Benzamide Alkylation with Chloroacetamido Precursors
An alternative approach utilizes 3-bromomethyl-N,N-dimethylbenzamide, which undergoes nucleophilic substitution with sodium chloroacetamide:
- Reagent : Sodium chloroacetamide (1.5 equiv) in DMF at 80°C.
- Catalysis : KI (10 mol%) enhances bromide displacement.
Comparison with Route 1 :
| Metric | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 84% | 78% |
| Byproduct Formation | 5–7% | 12–15% |
| Scalability | >100 kg | Limited by bromide availability |
Process Intensification and Green Chemistry Approaches
Solvent Recycling in Amidation Steps
Methanol recovery from Step 3.1.1 reduces raw material costs by 22%:
Analytical Characterization and Quality Control
Industrial Scalability and Cost Analysis
Raw Material Cost Breakdown
| Component | Cost/kg (USD) | % Total Cost |
|---|---|---|
| 3-Methylbenzoic acid | 12.50 | 28% |
| Chloroacetyl chloride | 9.80 | 22% |
| Dimethylamine | 6.40 | 14% |
Energy Consumption
- Batch process : 850 kWh per 100 kg product
- Continuous flow : 620 kWh per 100 kg (-27%)
Chemical Reactions Analysis
3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Scientific Research Applications
3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .
Comparison with Similar Compounds
3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide can be compared with similar compounds such as:
3-[(2-bromoacetamido)methyl]-N,N-dimethylbenzamide: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and biological activity.
3-[(2-iodoacetamido)methyl]-N,N-dimethylbenzamide:
3-[(2-fluoroacetamido)methyl]-N,N-dimethylbenzamide: The presence of a fluoro group can alter its chemical behavior and interactions with biological targets.
Biological Activity
3-[(2-Chloroacetamido)methyl]-N,N-dimethylbenzamide, also known as a derivative of N,N-dimethylbenzamide, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHClNO
- Molecular Weight: 232.69 g/mol
This compound features a benzamide core with a chloroacetamido side chain, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chloroacetamido group may enhance binding affinity to target proteins, potentially leading to inhibition of key enzymatic pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures often act as enzyme inhibitors. For instance, studies on related benzamide derivatives have shown that they can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of these kinases can lead to reduced tumor cell proliferation, making such compounds of interest in cancer therapy .
Anticancer Properties
Several studies have investigated the anticancer potential of N,N-dimethylbenzamide derivatives. For example:
- Case Study 1: A derivative was found to exhibit significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells, with IC values in the low micromolar range.
- Case Study 2: In vivo studies demonstrated that administration of similar compounds led to tumor growth inhibition in xenograft models .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
- Research Findings: Compounds in this class have shown activity against Gram-positive bacteria and fungi. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Data Tables
Q & A
Q. What are the optimal synthetic routes for preparing 3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide with high purity and yield?
Methodological Answer: The synthesis of this compound can be optimized using the following strategies:
- Alkylation Reactions : Utilize metallic strontium as a mediator for alkylation of N,N-dimethylbenzamide derivatives with alkyl/aryl iodides under controlled temperatures (e.g., room temperature for primary/secondary iodides, low temperature for reactive methyl iodide) to achieve monoalkylation .
- Coupling Reagents : Employ carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) for amide bond formation, as demonstrated in multi-step syntheses of structurally similar chloroacetamido derivatives .
- Purification : Crystallization from methanol-hexane-water mixtures or methanol-water systems ensures high purity, as validated by NMR and IR spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Critical for confirming substituent positions and amide bond formation. For example, signals near δ 2.8–3.2 ppm (N,N-dimethyl groups) and δ 4.0–4.5 ppm (chloroacetamido methylene) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS verifies molecular weight and fragmentation patterns, particularly for detecting chlorine isotopes .
- X-ray Crystallography : Resolves crystal packing and bond angles, as shown in monoclinic systems (e.g., space group P21/c) for analogous benzamide derivatives .
Q. How can researchers assess the solubility and stability of this compound under various experimental conditions?
Methodological Answer:
- Solubility Profiling : Test in polar (DMSO, methanol) and nonpolar solvents (chloroform, hexane) using UV-Vis spectroscopy to quantify saturation points .
- Stability Studies : Conduct accelerated degradation tests under acidic/basic (pH 2–12), oxidative (H2O2), and thermal (40–60°C) conditions, monitored via HPLC .
Advanced Research Questions
Q. What strategies can resolve discrepancies in biological activity data observed for this compound derivatives across different studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., chloroacetamido positioning) and correlate with bioactivity, as seen in anti-tuberculosis studies where glycinamido modifications altered MIC values from 100 µg/mL to 1.6 µg/mL .
- Assay Standardization : Control variables like cell line viability, solvent (DMSO concentration ≤1%), and incubation time to minimize inter-study variability .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dechlorinated analogs) that may skew activity results .
Q. How can computational modeling be applied to predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate energy barriers for SN2 reactions at the chloroacetamido group, focusing on transition-state geometries .
- Molecular Docking : Simulate interactions with biological targets (e.g., mycolic acid methyltransferases in M. tuberculosis) to prioritize derivatives for synthesis .
- Solvent Effects Modeling : Use COSMO-RS to predict reaction outcomes in acetonitrile vs. aqueous systems, aligning with experimental yields .
Q. What experimental approaches are recommended for elucidating the metabolic pathways of this compound in in vitro models?
Methodological Answer:
- Radiolabeling : Synthesize 14C-labeled analogs to track metabolic fate via scintillation counting in hepatocyte incubations .
- LC-MS/MS Metabolite Identification : Detect phase I (hydroxylation) and phase II (glucuronidation) metabolites using collision-induced dissociation (CID) .
- Enzyme Inhibition Assays : Test cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify primary metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
